Aspidofractine alkaloids
Aspidofractine alkaloids are a group of nitrogen-containing compounds derived from various species within the Aspidosperma genus, primarily found in Central and South America. These alkaloids exhibit diverse biological activities, making them of significant interest to pharmaceutical researchers. Structurally, aspidofractine alkaloids typically feature complex ring systems and amide functionalities, which contribute to their unique physicochemical properties.
Research has shown that these compounds display potential anti-inflammatory, antimicrobial, and antitumor effects. The chemical structure of aspidofractine alkaloids can vary significantly among different species, leading to a wide array of biological activities. Due to their complexity and therapeutic promise, extensive studies are ongoing to understand their mechanisms of action and explore potential drug development applications.
These alkaloids often require specialized extraction and purification techniques from natural sources or through synthetic methods, making them valuable targets for further investigation in the fields of medicinal chemistry and pharmacology.

Structure | 化学名 | CAS | MF |
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10,22-Dioxokopsane; N1-Me | 3703-91-1 | C21H22N2O2 |
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Paucidactine C | 949932-23-4 | C24H26N2O8 |
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N1-Demethoxycarbonylchanofruticosinic acid; 11,12-Dimethoxy, 14,15-didehydro, Me ester | 1070663-22-7 | C23H26N2O5 |
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Kopsihainin F | 1458695-31-2 | C22H22N2O6 |
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Kopsijasmine; 12-Hydroxy | 164661-14-7 | C23H26N2O5 |
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Kopsine; N-Demethoxycarbonyl | 19649-31-1 | C20H22N2O2 |
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Paucidactine E | 1847470-34-1 | C20H22N2O2 |
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Venalstonine; N4-Oxide | 1228757-25-2 | C21H24N2O3 |
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Kopsinarine | 237078-13-6 | C24H26N2O7 |
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Paucidirisine | 1847470-30-7 | C24H26N2O3 |
関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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